3-[3-(Aminomethyl)phenyl]-1-(pyridin-4-ylmethyl)urea
Description
Properties
IUPAC Name |
1-[3-(aminomethyl)phenyl]-3-(pyridin-4-ylmethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c15-9-12-2-1-3-13(8-12)18-14(19)17-10-11-4-6-16-7-5-11/h1-8H,9-10,15H2,(H2,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHWLDCXKRLGRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NCC2=CC=NC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[3-(Aminomethyl)phenyl]-1-(pyridin-4-ylmethyl)urea is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and therapeutic contexts. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be broken down as follows:
- Core Structure : The compound features a urea functional group, which is known for its ability to form hydrogen bonds and interact with various biological targets.
- Substituents : The presence of an aminomethyl group and a pyridine ring enhances its lipophilicity and potential interactions with biological macromolecules.
Research indicates that compounds similar to this compound may target specific proteins involved in bacterial cell wall synthesis. For instance, studies have shown that phenyl-urea derivatives can inhibit penicillin-binding proteins (PBPs), which are crucial for bacterial growth and survival. Specifically, the compound has been reported to interact with PBP4 in Staphylococcus aureus, which is significant for treating infections like osteomyelitis .
Structure-Activity Relationship (SAR)
A recent study focused on the SAR of phenyl-urea derivatives revealed that modifications to the urea moiety and the aromatic rings significantly affect biological activity. For example:
| Compound | Target | Activity |
|---|---|---|
| 1 | PBP4 | Moderate inhibition |
| 2 | PBP4 | Enhanced binding affinity |
| 3 | PBP4 | Dual-functional antimicrobial activity |
This table illustrates how slight changes in chemical structure can lead to varying degrees of efficacy against bacterial targets .
Antimicrobial Effects
The primary biological activity of this compound appears to be its antimicrobial properties. It has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), particularly through its action on PBP4, which not only aids in bacterial cell wall synthesis but also modulates antibiotic resistance .
Case Studies
- Osteomyelitis Treatment : In murine models, compounds targeting PBP4 have been shown to reduce the incidence of osteomyelitis caused by S. aureus. The application of this compound in these studies demonstrated a significant decrease in bacterial load compared to untreated controls .
- Antibiotic Resistance Reversal : Another critical aspect of this compound's activity is its potential to reverse β-lactam antibiotic resistance in bacteria. By inhibiting PBP4, it allows for enhanced efficacy of existing antibiotics, providing a dual-action therapeutic approach .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with structurally or functionally related compounds, based on available evidence and analogs listed in the provided materials:
Structural Analogues
(R)-1-(Pyridin-2-yl)-3-(pyrrolidin-3-yl)urea
- Key Differences :
- The pyridine ring is substituted at the 2-position (vs. 4-position in the target compound), altering electronic properties and steric interactions.
- Functional Implications:
- Pyridin-2-yl derivatives often exhibit stronger binding to metal ions or enzymes with hydrophobic pockets, whereas pyridin-4-yl groups may favor interactions with flat, planar binding sites .
(R)-1-Benzyl-3-(pyrrolidin-3-yl)urea hydrochloride
- Key Differences :
- A benzyl group replaces the pyridin-4-ylmethyl group, increasing lipophilicity but eliminating the nitrogen heterocycle’s electronic effects.
- The hydrochloride salt form enhances solubility but may alter pharmacokinetics compared to freebase urea derivatives.
- Functional Implications :
- Benzyl-substituted ureas are often prioritized for CNS-targeted drugs due to improved blood-brain barrier penetration .
Functional Analogues
1-[4-(Aminomethyl)phenyl]piperidin-2-one hydrochloride Key Differences:
- A piperidin-2-one ring replaces the urea backbone, converting the molecule into a lactam.
- The aminomethylphenyl group is retained but positioned para to the lactam nitrogen. Functional Implications:
4-[3-(Aminomethyl)phenyl]morpholin-3-one Key Differences:
- A morpholinone ring substitutes the urea group, introducing an oxygen atom into the heterocycle.
- The aminomethylphenyl group is meta-substituted, similar to the target compound. Functional Implications:
- Morpholinones are often used to modulate solubility and bioavailability, but their electron-rich oxygen may compete with target binding sites .
Comparative Data Table
Research Findings and Implications
- Target Selectivity : The pyridin-4-ylmethyl group in the target compound may confer selectivity for kinases with larger hydrophobic pockets (e.g., EGFR mutants), whereas pyridin-2-yl analogs show affinity for zinc-dependent enzymes .
- Metabolic Stability: Urea derivatives like the target compound are susceptible to hydrolysis in vivo, but the aminomethylphenyl group could mitigate this by forming intramolecular hydrogen bonds, as seen in related structures .
- Toxicity Profiles : Benzyl-substituted ureas (e.g., (R)-1-Benzyl-3-(pyrrolidin-3-yl)urea hydrochloride) exhibit higher hepatotoxicity in preclinical models compared to pyridine-substituted analogs, likely due to reactive metabolite formation .
Preparation Methods
General Synthetic Strategy
The synthesis of 3-[3-(Aminomethyl)phenyl]-1-(pyridin-4-ylmethyl)urea typically involves the formation of an unsymmetrical urea by reacting two different amines with a carbonyl source or via intermediates such as isocyanates or carbamoylimidazolium salts. The key challenge is to selectively form the urea bond without generating symmetrical urea by-products.
Preparation via Isocyanate Intermediate
One classical and widely used method is the reaction of an amine with an aryl or heteroaryl isocyanate:
- Step 1: Synthesis of the isocyanate intermediate from the corresponding aromatic amine using phosgene or safer substitutes such as bis(trichloromethyl)carbonate (triphosgene) or 1,1'-carbonyldiimidazole (CDI).
- Step 2: Reaction of the isocyanate with the second amine (here, the aminomethylphenyl or pyridinylmethyl amine) to form the unsymmetrical urea.
- Isocyanates are toxic and reactive; thus, safer phosgene substitutes like CDI are preferred.
- The reaction is usually carried out in anhydrous, aprotic solvents such as dichloromethane or DMF.
- The reaction temperature is controlled typically between 0°C and room temperature to prevent side reactions.
- Triethylamine or other tertiary amines are often used as bases to scavenge HCl formed during isocyanate formation.
Preparation via Carbonyldiimidazole (CDI) Method
An alternative and safer route involves the use of CDI as a carbonyl transfer reagent:
- Step 1: One amine is reacted with CDI to form an imidazolyl carbamate intermediate.
- Step 2: The intermediate then reacts with the second amine to afford the unsymmetrical urea.
- Avoids the use of phosgene or isocyanates.
- Reaction conditions are mild (room temperature to 60°C).
- High yields with good selectivity when the order of amine addition and stoichiometry are controlled.
- Solvents: DMF or other polar aprotic solvents.
- Base: Triethylamine or similar tertiary amines to neutralize generated acids.
- Reaction time: 1.5 to 6 hours depending on temperature and amine reactivity.
Catalytic Hydrogenation for Intermediate Preparation
In some synthetic routes, the aminomethyl group on the phenyl ring is introduced by catalytic hydrogenation reduction of a nitro or nitrophenyl precursor:
- The nitro-substituted intermediate is reduced using Pd/C catalyst under hydrogen atmosphere (about 30 psi) at room temperature or mild heating.
- The reduction time varies from 1 to 24 hours depending on substrate and catalyst loading.
- This step yields the aminomethylphenyl intermediate necessary for subsequent urea formation.
Solvent and Base Selection
- Polar aprotic solvents such as DMF, NMP, DMSO, or acetonitrile are preferred for urea bond formation due to their ability to dissolve both reactants and intermediates.
- Suitable bases include triethylamine, diisopropylethylamine, N-methylpyrrolidine, DBU, or inorganic bases like sodium carbonate.
- The choice of base influences reaction rate and selectivity.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Isocyanate formation | Aromatic amine + BTC or CDI + base | DCM, DMF | 0–25°C | 1–3 h | High | Use of safer phosgene substitutes preferred |
| Urea formation | Isocyanate + second amine + base | DCM, DMF, NMP | 0–40°C | 2–6 h | High | Avoid moisture to prevent symmetrical ureas |
| CDI method | Amine + CDI + base, then second amine | DMF | 25–60°C | 1.5–6 h | Up to 98% | Mild, selective, avoids toxic isocyanates |
| Catalytic hydrogenation (intermediate) | Nitro-precursor + H2 + Pd/C catalyst | Ethanol or suitable solvent | Room temp to 50°C | 1–24 h | High | Converts nitro to amino group |
Research Findings and Optimization
- The order of amine addition in CDI methods is critical to minimize symmetrical urea by-products.
- Reaction temperature and solvent polarity affect the nucleophilicity of amines and stability of intermediates, influencing yield and purity.
- Catalytic hydrogenation conditions (pressure, catalyst amount, time) must be optimized to fully reduce nitro groups without over-reduction or degradation.
- Use of carbamoylimidazolium salts as carbamoyl transfer reagents has been reported to improve yields for tetrasubstituted ureas but may be less effective with poorly nucleophilic aromatic amines unless converted to anilide anions.
Example Synthetic Route (Hypothetical)
Synthesis of 3-(Nitromethyl)phenyl derivative:
- React 3-nitrobenzyl chloride with pyridin-4-ylmethyl amine under basic conditions to form a nitro-substituted intermediate.
-
- Reduce the nitro group to an aminomethyl group using Pd/C and hydrogen gas.
-
- React the aminomethylphenyl amine with CDI to form the carbamoylimidazole intermediate.
- Add pyridin-4-ylmethyl amine to yield this compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 3-[3-(Aminomethyl)phenyl]-1-(pyridin-4-ylmethyl)urea, and how can purity be validated?
- Methodological Answer : Synthesis typically involves coupling reactions between isocyanate intermediates and amine-bearing aromatic systems. For example, urea bond formation can be achieved via carbodiimide-mediated coupling or direct reaction of substituted phenyl isocyanates with aminomethylpyridine derivatives. Purity validation requires high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (MS) for molecular weight confirmation. Residual solvents should be quantified via gas chromatography (GC) .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming the urea linkage and substituent positions. Infrared (IR) spectroscopy can validate the presence of urea carbonyl (C=O stretch at ~1640–1680 cm⁻¹). X-ray crystallography is recommended for resolving ambiguities in stereochemistry or intramolecular interactions .
Q. How can aqueous solubility be optimized for in vitro assays?
- Methodological Answer : Solubility enhancement strategies include pH adjustment (e.g., using citrate buffers at pH 4–6) or co-solvent systems (e.g., DMSO/water mixtures). Hydrotropic agents like sodium lauryl sulfate (SLS) may improve dissolution. Hansen solubility parameters should guide solvent selection to balance polarity and hydrogen-bonding capacity .
Q. What stability tests are essential for long-term storage of this compound?
- Methodological Answer : Accelerated stability studies under ICH guidelines (25°C/60% RH and 40°C/75% RH) over 4–12 weeks, with HPLC monitoring for degradation products (e.g., hydrolysis of the urea bond). Light sensitivity should be assessed via exposure to UV-Vis radiation (ICH Q1B) .
Q. How can researchers ensure batch-to-batch consistency in synthesis?
- Methodological Answer : Implement statistical process control (SPC) with critical quality attributes (CQAs) such as reaction temperature, pH, and stoichiometric ratios. Use design of experiments (DoE) to identify key variables affecting yield and purity. Track impurities via LC-MS and elemental analysis .
Advanced Research Questions
Q. How should contradictory data on biological activity be resolved?
- Methodological Answer : Conduct dose-response studies across multiple cell lines or in vivo models to confirm specificity. Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to validate target engagement. Statistical tools like Grubbs’ test can identify outliers in replicated experiments .
Q. What computational methods are suitable for predicting this compound’s reactivity in novel reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for urea bond cleavage or substitution reactions. Molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) predict solvation effects on reactivity .
Q. How can degradation pathways be systematically mapped?
- Methodological Answer : Forced degradation under acidic, basic, oxidative, and thermal stress, followed by LC-HRMS to identify degradation products. Kinetic modeling (e.g., Arrhenius plots) quantifies activation energy for primary degradation routes .
Q. What strategies optimize reaction conditions for scaled-up synthesis?
- Methodological Answer : Use microreactor systems to screen parameters (temperature, residence time) in continuous flow. Response surface methodology (RSM) with central composite design (CCD) optimizes yield and minimizes byproducts. Process analytical technology (PAT) ensures real-time monitoring .
Q. How can intermolecular interactions with biological targets be studied at atomic resolution?
- Methodological Answer : Co-crystallization with target proteins (e.g., kinases) followed by X-ray crystallography reveals binding modes. Isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS). Molecular docking (AutoDock Vina) and free-energy perturbation (FEP) simulations predict binding affinities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
